
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, particularly the AMPA receptor. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate binding site. By blocking the receptor, N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine inhibits the excitatory neurotransmission mediated by the AMPA receptor, leading to a decrease in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is critical for learning and memory. N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has also been shown to reduce the release of glutamate, the primary excitatory neurotransmitter in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of the receptor's activity. N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine is also relatively stable and can be easily synthesized in large quantities. However, N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has some limitations, including its poor solubility in water and its potential cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine in scientific research. One area of interest is the investigation of the role of AMPA receptors in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another area of interest is the development of novel AMPA receptor antagonists with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Additionally, N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine could be used in combination with other drugs to investigate the synergistic effects of multiple pharmacological agents on the AMPA receptor.
Synthesemethoden
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine can be synthesized using several methods, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Ullmann reaction. One of the most commonly used methods involves the condensation of 2,5-dimethoxybenzaldehyde with 3,7-dimethyl-2-aminobenzophenone in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has been extensively used in scientific research to elucidate the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptor, which is involved in synaptic plasticity, learning, and memory. N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has been used to investigate the role of AMPA receptors in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-5-6-14-10-13(2)19(20-16(14)9-12)21-17-11-15(22-3)7-8-18(17)23-4/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYNNDGLZPMAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=C(C=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

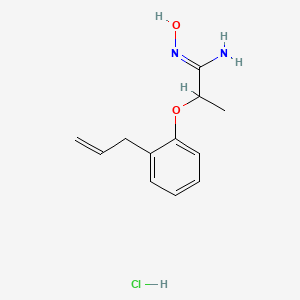
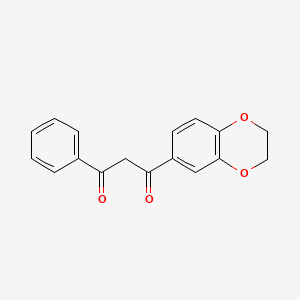

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5796795.png)
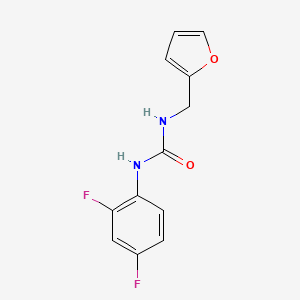
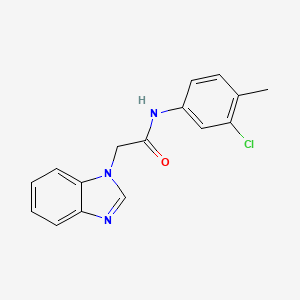
![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)
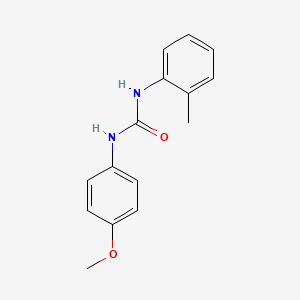
![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)